molecular formula C14H18N6O B6470533 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine CAS No. 2640866-08-4

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine

Cat. No.: B6470533
CAS No.: 2640866-08-4
M. Wt: 286.33 g/mol
InChI Key: YTGRHCPKEDQDGX-UHFFFAOYSA-N
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Description

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine is a heterocyclic compound that contains both pyrazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine ring.

    Formation of the pyrazine ring: This can be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine is unique due to its specific combination of pyrazine and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-8-15-9-13(18-11)20-5-3-19(4-6-20)12-7-14(21-2)17-10-16-12/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGRHCPKEDQDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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